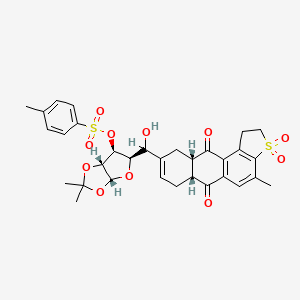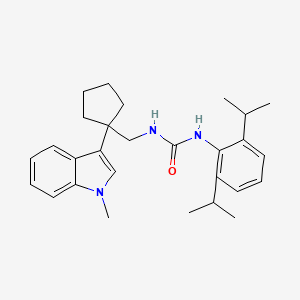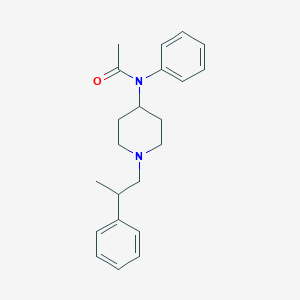
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the nitrogen atom in the piperidine ring using acetic anhydride or acetyl chloride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, where halogens or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles (amines, thiols), polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl or piperidine derivatives.
科学的研究の応用
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide can be compared with other similar compounds, such as:
N-Phenyl-N-(1-phenethyl-4-piperidinyl)acetamide: Similar structure but with a phenethyl group instead of a phenylpropyl group.
N-Phenyl-N-(1-(2-fluorophenyl)-4-piperidinyl)acetamide: Contains a fluorophenyl group, which may alter its chemical and biological properties.
N-Phenyl-N-(1-(4-methylphenyl)-4-piperidinyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and the specific effects it can exert in various contexts.
特性
CAS番号 |
90736-19-9 |
|---|---|
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12,18,22H,13-17H2,1-2H3 |
InChIキー |
MDRBZPCJVBUXSG-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


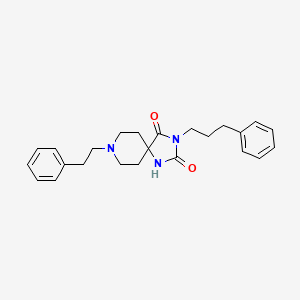

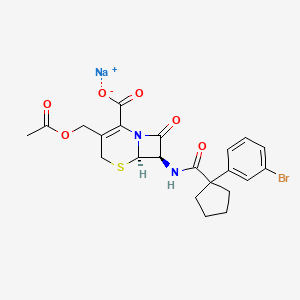
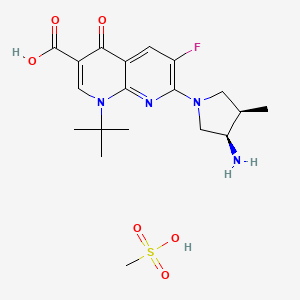
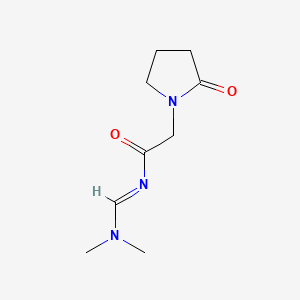



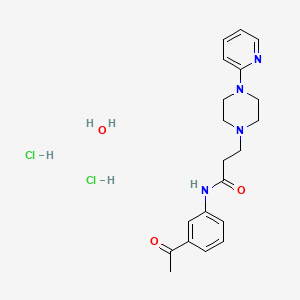
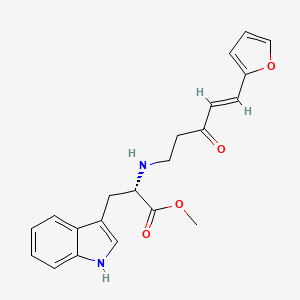
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
